An In-depth Technical Guide to the Chemical Properties of (Z)-tetradec-11-en-1-ol
An In-depth Technical Guide to the Chemical Properties of (Z)-tetradec-11-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-tetradec-11-en-1-ol is a long-chain unsaturated fatty alcohol that functions as a crucial semiochemical, primarily known for its role as a sex pheromone in various insect species. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an illustrative representation of the insect olfactory signaling pathway involved in its detection. The information presented herein is intended to serve as a valuable resource for researchers in the fields of chemical ecology, entomology, and pest management, as well as for professionals involved in the development of novel pest control strategies.
Chemical and Physical Properties
(Z)-tetradec-11-en-1-ol, a colorless to pale yellow liquid, possesses a unique set of physicochemical properties that are integral to its biological function as a volatile signaling molecule. A summary of these properties is presented in the tables below.
Table 1: General Chemical Properties
| Property | Value | Source |
| CAS Number | 34010-15-6 | [1][2][3] |
| Molecular Formula | C₁₄H₂₈O | [2] |
| Molecular Weight | 212.37 g/mol | [1][2] |
| Purity | 90-97% (typical) | [1][3] |
| InChI Key | YGHAIPJLMYTNAI-ARJAWSKDSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow clear liquid | [4] |
| Boiling Point | 280.71 °C (estimated at 760 mm Hg) | [4] |
| Vapor Pressure | 0.000060 mmHg at 25.00 °C (estimated) | [4] |
| Flash Point | 250.00 °F (121.30 °C) (estimated) | [4] |
| logP (o/w) | 5.670 (estimated) | [4] |
| Solubility | Soluble in alcohol; Insoluble in water (2.282 mg/L at 25 °C, estimated) | [4] |
Synthesis and Biological Evaluation: Experimental Protocols
The synthesis and biological evaluation of (Z)-tetradec-11-en-1-ol are critical for confirming its structure and understanding its function. The following sections provide detailed methodologies for key experiments.
Synthesis via Wittig Reaction
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes, including the (Z)-isomer of tetradec-11-en-1-ol.[5][6][7] A general protocol is outlined below.
Objective: To synthesize (Z)-tetradec-11-en-1-ol from an appropriate aldehyde and a phosphonium ylide.
Materials:
-
11-Bromoundecanol
-
Triphenylphosphine (PPh₃)
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Propionaldehyde
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen atmosphere)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the Phosphonium Salt: 11-Bromoundecanol is reacted with triphenylphosphine in a suitable solvent to form the corresponding triphenylphosphonium bromide salt via an SN2 reaction.[8]
-
Generation of the Ylide: The phosphonium salt is deprotonated using a strong base, such as n-butyllithium, in an anhydrous solvent under an inert atmosphere to generate the phosphonium ylide (Wittig reagent).[8]
-
Wittig Reaction: The aldehyde (propionaldehyde) is added to the ylide solution at a low temperature (e.g., -78 °C to 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. For non-stabilized ylides, this reaction typically yields the (Z)-alkene with high selectivity.[6]
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The organic layer is extracted, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure (Z)-tetradec-11-en-1-ol.[5]
Diagram of the Wittig Reaction Workflow:
Caption: Workflow for the synthesis of (Z)-tetradec-11-en-1-ol via the Wittig reaction.
Electroantennography (EAG)
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds, providing a direct measure of olfactory detection.[9][10]
Objective: To determine if an insect antenna responds to (Z)-tetradec-11-en-1-ol.
Materials:
-
Live insect (e.g., moth)
-
Dissecting microscope and tools
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., Ringer's solution)
-
Ag/AgCl electrodes
-
High-impedance amplifier
-
Data acquisition system
-
Air stimulus controller for delivering odor puffs
-
(Z)-tetradec-11-en-1-ol solution of known concentration
Procedure:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect.[9]
-
Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is inserted into a recording electrode, both filled with an electrolyte solution.[9][11]
-
Stimulus Delivery: A controlled puff of air carrying a known concentration of (Z)-tetradec-11-en-1-ol is delivered over the antenna.
-
Data Recording: The change in electrical potential (the EAG response) across the antenna is amplified and recorded by the data acquisition system.[10]
-
Controls: Puffs of clean air (solvent control) are used to establish a baseline response.
Diagram of the Electroantennography (EAG) Workflow:
Caption: Generalized workflow for conducting an electroantennography (EAG) experiment.
Behavioral Assay in a Wind Tunnel
Wind tunnel assays are used to observe and quantify the behavioral responses of insects to airborne pheromones in a controlled environment that simulates natural conditions.[12][13][14]
Objective: To assess the behavioral response (e.g., upwind flight, source location) of male insects to a plume of (Z)-tetradec-11-en-1-ol.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light
-
Live male insects (sexually mature and naive)
-
Pheromone dispenser (e.g., filter paper, rubber septum)
-
Solution of (Z)-tetradec-11-en-1-ol of known concentration
-
Video recording and analysis system
Procedure:
-
Acclimation: Insects are acclimated to the wind tunnel conditions.
-
Pheromone Release: A dispenser treated with a specific dose of (Z)-tetradec-11-en-1-ol is placed at the upwind end of the tunnel.
-
Insect Release: Male insects are released at the downwind end of the tunnel.
-
Behavioral Observation: The insects' flight paths and behaviors (e.g., taking flight, upwind zigzagging flight, landing at the source) are recorded and analyzed.[13][15]
-
Controls: A dispenser with solvent only is used as a negative control.
Insect Olfactory Signaling Pathway
The detection of (Z)-tetradec-11-en-1-ol by an insect antenna initiates a cascade of events within the olfactory sensory neurons (OSNs), leading to a behavioral response. This signaling pathway involves several key protein families.
Diagram of the Insect Pheromone Signaling Pathway:
Caption: A simplified diagram of the insect olfactory signaling pathway for pheromone detection.
The process begins with the pheromone molecule entering the sensillum lymph through pores in the cuticle of the insect antenna. Within the lymph, it is bound by an Odorant Binding Protein (OBP), which solubilizes the hydrophobic pheromone and transports it to the dendritic membrane of an Olfactory Sensory Neuron (OSN). There, the pheromone-OBP complex interacts with a specific Olfactory Receptor (OR) paired with a highly conserved co-receptor (Orco). This interaction triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of action potentials. These electrical signals are then transmitted to the antennal lobe of the insect's brain for processing, ultimately resulting in a behavioral response.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. aablocks.com [aablocks.com]
- 3. 34010-15-6 Cas No. | (Z)-Tetradec-11-en-1-ol | Apollo [store.apolloscientific.co.uk]
- 4. (Z)-11-tetradecen-1-ol, 34010-15-6 [thegoodscentscompany.com]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Electroantennography - Wikipedia [en.wikipedia.org]
- 10. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 11. m.youtube.com [m.youtube.com]
- 12. ento.psu.edu [ento.psu.edu]
- 13. researchgate.net [researchgate.net]
- 14. Wind tunnel studies of sex pheromone-mediated behavior of the Hessian fly (Diptera: Cecidomyiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ento.psu.edu [ento.psu.edu]
